molecular formula C13H11BrZn B14876790 3-(3-Methylphenyl)phenylZinc bromide

3-(3-Methylphenyl)phenylZinc bromide

Cat. No.: B14876790
M. Wt: 312.5 g/mol
InChI Key: DNLMJFAUGKEHBR-UHFFFAOYSA-M
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Description

3-(3-Methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom in the molecule enhances its reactivity and selectivity, making it a crucial reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)phenylzinc bromide typically involves the reaction of 3-bromotoluene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

3-Bromotoluene+Zinc3-(3-Methylphenyl)phenylzinc bromide\text{3-Bromotoluene} + \text{Zinc} \rightarrow \text{this compound} 3-Bromotoluene+Zinc→3-(3-Methylphenyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of continuous flow technology also enhances safety by minimizing the handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a new carbon-carbon bond.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used to facilitate cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organozinc compounds.

    Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.

Major Products

The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(3-Methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic partner. This transfer is facilitated by the presence of a catalyst, which activates the electrophile and promotes the formation of the new carbon-carbon bond. The zinc atom acts as a stabilizing agent, reducing the activation energy required for the reaction to proceed.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 3-Methylphenylzinc bromide
  • 4-Methylphenylzinc bromide

Uniqueness

3-(3-Methylphenyl)phenylzinc bromide is unique due to the presence of both a phenyl and a 3-methylphenyl group, which enhances its reactivity and selectivity in cross-coupling reactions. This dual functionality allows for the synthesis of more complex and diverse organic molecules compared to simpler organozinc compounds.

Properties

Molecular Formula

C13H11BrZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-3-phenylbenzene

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

DNLMJFAUGKEHBR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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